molecular formula C23H22 B14182637 1,1'-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) CAS No. 845717-08-0

1,1'-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene)

Cat. No.: B14182637
CAS No.: 845717-08-0
M. Wt: 298.4 g/mol
InChI Key: SHDQUXPSBZVGME-UHFFFAOYSA-N
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Description

1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) is an organic compound characterized by its unique structure, which includes a phenylpropene backbone with two 4-methylbenzene groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) typically involves the reaction of 1-phenylpropene with 4-methylbenzene under specific conditions. One common method includes the use of a catalyst such as zinc powder in the presence of propionic anhydride, followed by refluxing the mixture until the reaction is complete . The product is then purified through recrystallization from methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitrating agents in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

    1-Phenylpropene: Shares the phenylpropene backbone but lacks the additional 4-methylbenzene groups.

    4-Methylbenzene: A simpler aromatic compound with a single methyl group attached to the benzene ring.

Uniqueness: 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) is unique due to its dual aromatic rings and the phenylpropene backbone, which confer distinct chemical and physical properties.

Properties

CAS No.

845717-08-0

Molecular Formula

C23H22

Molecular Weight

298.4 g/mol

IUPAC Name

1-methyl-4-[1-(4-methylphenyl)-1-phenylprop-1-en-2-yl]benzene

InChI

InChI=1S/C23H22/c1-17-9-13-20(14-10-17)19(3)23(21-7-5-4-6-8-21)22-15-11-18(2)12-16-22/h4-16H,1-3H3

InChI Key

SHDQUXPSBZVGME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C)C

Origin of Product

United States

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